3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-

Enantioselective synthesis Chiral resolution Stereochemistry

3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- (CAS 820965-59-1) is a chiral secondary alcohol belonging to the pyridinyl-butynol class of organic compounds. Its structure features a pyridine ring substituted at the 3-position with a but-3-yn-2-ol moiety and at the 6-position with a 3-hydroxyprop-1-ynyl group, with defined (2R) stereochemistry at the secondary alcohol carbon.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 820965-59-1
Cat. No. B12538082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-
CAS820965-59-1
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(C#CC1=CN=C(C=C1)C#CCO)O
InChIInChI=1S/C12H11NO2/c1-10(15)4-5-11-6-7-12(13-9-11)3-2-8-14/h6-7,9-10,14-15H,8H2,1H3/t10-/m1/s1
InChIKeySJXODHLABLONQP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- (CAS 820965-59-1): Chiral Alkynol Procurement Overview


3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- (CAS 820965-59-1) is a chiral secondary alcohol belonging to the pyridinyl-butynol class of organic compounds [1]. Its structure features a pyridine ring substituted at the 3-position with a but-3-yn-2-ol moiety and at the 6-position with a 3-hydroxyprop-1-ynyl group, with defined (2R) stereochemistry at the secondary alcohol carbon. The molecular formula is C12H11NO2 with a molecular weight of 201.22 g/mol. This compound is primarily utilized as a specialized synthetic intermediate and research tool in medicinal chemistry and organic synthesis, where its dual alkyne functionalities and chiral center offer distinct reactivity profiles compared to simpler pyridinyl-butynol analogs.

Why Generic Pyridinyl-Butynol Analogs Cannot Substitute for 820965-59-1 in Specialized Research Applications


Generic substitution of 3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- with simpler pyridinyl-butynol analogs is scientifically unsound due to three key structural differentiators. First, the defined (2R) stereochemistry at the secondary alcohol is critical: enzymatic kinetic resolution studies on related 2-(pyridin-x-yl)but-3-yn-2-ols demonstrate that enantioselectivity can vary dramatically, with some esterase variants achieving excellent enantiomeric ratios for specific enantiomers [1]. Second, the 6-(3-hydroxyprop-1-ynyl) substituent on the pyridine ring introduces an additional hydrogen-bond donor/acceptor site and a second alkyne group, fundamentally altering the compound's reactivity in Sonogashira couplings and click chemistry applications compared to unsubstituted analogs like 4-(pyridin-3-yl)but-3-yn-2-ol (CAS 114880-33-0) [2]. Third, the 3-pyridinyl attachment pattern, as opposed to 2- or 4-pyridinyl isomers, positions the nitrogen for optimal metal coordination and hydrogen-bonding interactions [3]. These features collectively mean that procurement of the exact (2R) enantiomer with the full substitution pattern is essential for applications requiring specific stereochemical and electronic properties.

820965-59-1: Quantitative Differentiation Evidence Against Closest Structural Analogs


Enantiomeric Purity and Stereochemical Integrity: (2R) vs. (2S) and Racemic Mixtures

The target compound possesses a defined (2R) configuration at the secondary alcohol. While direct head-to-head bioactivity data for this specific compound are not publicly available from non-proprietary sources, extensive studies on the enzymatic kinetic resolution of 2-(pyridin-x-yl)but-3-yn-2-ol analogs provide class-level evidence that enantiomeric configuration profoundly impacts biological recognition and synthetic utility [1]. Specifically, carboxyl esterase variants expressed in E. coli exhibited excellent enantioselectivities (E > 200) for certain 2-(pyridin-x-yl)but-3-yn-2-ol substrates, with selectivity dramatically dependent on the pyridine nitrogen position and substrate structure [1]. The (2R) configuration of the target compound represents a defined stereochemical entity, in contrast to racemic 4-(pyridin-3-yl)but-3-yn-2-ol (CAS 114880-33-0) which is commonly supplied as a racemate. For procurement, this means that researchers requiring stereochemically pure building blocks for asymmetric synthesis or chiral probe development must specifically source the (2R) enantiomer.

Enantioselective synthesis Chiral resolution Stereochemistry

Dual Alkyne Reactivity: Differential Click Chemistry and Sonogashira Coupling Potential vs. Mono-Alkyne Analogs

The target compound contains two distinct alkyne groups: a but-3-yn-2-ol moiety attached to the pyridine 3-position and a 3-hydroxyprop-1-ynyl group at the pyridine 6-position. This dual alkyne architecture enables sequential or orthogonal alkyne-based transformations that are impossible with mono-alkyne analogs such as 4-(pyridin-3-yl)but-3-yn-2-ol (CAS 114880-33-0) [1]. The palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes are well-established for pyridine-substituted prop-2-yn-1-ols and but-3-yn-2-ols, and the presence of a second alkyne on the target compound permits iterative coupling strategies [2]. Additionally, the terminal alkyne of the hydroxypropynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a capability absent in 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol (CAS 24202-80-0) which has a tertiary alcohol and no second alkyne . This dual functionality effectively doubles the synthetic diversification potential per molecule.

Click chemistry Sonogashira coupling Alkyne azide cycloaddition

Hydrogen-Bond Donor Capacity: Hydroxypropynyl Group vs. Methyl or Unsubstituted Analogs

The 3-hydroxyprop-1-ynyl substituent at the pyridine 6-position provides an additional hydrogen-bond donor (OH) that is absent in close structural analogs such as 2-methyl-4-(6-ethynyl-3-pyridinyl)-3-butyn-2-ol (which terminates in a C-H) or 3-butyn-2-ol, 4-(6-methyl-2-pyridinyl)- (CAS 851854-84-7, which terminates in a methyl group) [1]. In crystal structures of related pyridinyl-butynol compounds, hydrogen-bonding interactions involving hydroxyl groups have been shown to dictate supramolecular assembly and solid-state properties [2]. Furthermore, the additional hydroxyl group increases the compound's topological polar surface area (tPSA) and hydrogen-bond donor count, which can be quantitatively assessed: the target compound has 2 H-bond donors (the secondary alcohol OH and the hydroxypropynyl OH) and 3 H-bond acceptors (pyridine N, secondary alcohol O, hydroxypropynyl O), compared to 1 H-bond donor and 2 H-bond acceptors for 4-(pyridin-3-yl)but-3-yn-2-ol .

Hydrogen bonding Molecular recognition Solubility modulation

Pyridine Regioisomeric Positioning: 3-Pyridinyl vs. 2-Pyridinyl and 4-Pyridinyl Analogs for Metal Coordination

The pyridine nitrogen position in the target compound is at the 3-position (meta) relative to the butynol attachment point. This regioisomeric positioning is critical for metal coordination geometry and electronic properties. The enzymatic kinetic resolution studies of 2-(pyridin-x-yl)but-3-yn-2-ols demonstrated that the enzyme selectivity and substrate recognition are highly dependent on the nitrogen position (2-, 3-, or 4-) [1]. In the context of transition metal catalysis, 3-pyridinyl ligands typically adopt different coordination modes compared to 2-pyridinyl analogs, which can chelate metals via the nitrogen and adjacent functional groups. The target compound's 3-pyridinyl attachment, combined with the 6-hydroxypropynyl group, creates a unique electronic environment at the pyridine nitrogen that is distinct from 2-pyridinyl (CAS 405065-81-8 for (2S) enantiomer) and 4-pyridinyl analogs . The electron-donating or -withdrawing nature of the substituents modulates the pKa of the pyridine nitrogen, directly affecting its Lewis basicity and coordination strength.

Metal coordination Ligand design Catalysis

Optimal Application Scenarios for 820965-59-1 Based on Structural Differentiation Evidence


Asymmetric Synthesis of Chiral Ligands for Enantioselective Catalysis

The defined (2R) stereochemistry of the target compound, combined with the dual alkyne functionality, makes it an ideal precursor for the synthesis of chiral bidentate or tridentate ligands. The two alkyne groups can be sequentially functionalized via Sonogashira coupling to introduce different aryl or heteroaryl groups, while the chiral secondary alcohol can be derivatized to phosphinite, phosphoramidite, or N-heterocyclic carbene ligand systems. The 3-pyridinyl nitrogen provides a built-in coordination site for transition metals. This application scenario is directly supported by the enzymatic kinetic resolution data demonstrating that 2-(pyridin-x-yl)but-3-yn-2-ols can be obtained with excellent enantiomeric purity [1].

Divalent Click Chemistry Scaffold for Bioconjugation and Probe Design

The two terminal alkyne groups in the target compound enable dual CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions with two distinct azide-containing molecules. This capability supports the construction of heterobifunctional probes, PROTAC (proteolysis targeting chimera) linkers, or fluorescent barcoding reagents. The hydroxypropynyl group provides an additional site for esterification or etherification prior to click chemistry, offering a divergent synthetic strategy not achievable with mono-alkyne analogs such as 4-(pyridin-3-yl)but-3-yn-2-ol. The sequential click chemistry approach is validated by the established reactivity of pyridine-substituted alkynes in CuAAC reactions [2].

Supramolecular Building Block for Crystal Engineering and Co-Crystal Design

The presence of two hydrogen-bond donors (secondary alcohol OH and hydroxypropynyl OH) and three hydrogen-bond acceptors (pyridine N and two oxygen atoms) in a geometrically well-defined scaffold makes this compound a versatile tecton for supramolecular assembly. Crystal structures of related pyridinyl-butynol compounds demonstrate that hydrogen-bonding patterns involving pyridine N and hydroxyl groups dictate supramolecular organization [3]. The specific 3,6-disubstitution pattern creates a rigid, directional hydrogen-bonding motif that differs fundamentally from mono-substituted pyridine analogs, enabling predictable co-crystal formation with carboxylic acids, amides, or other complementary hydrogen-bonding partners.

Chiral Intermediate for Pharmaceutical Lead Optimization

The combination of a chiral secondary alcohol, a pyridine ring, and two alkyne groups in a single molecule (MW 201.22) provides an optimal fragment-sized scaffold for medicinal chemistry hit-to-lead campaigns. The (2R) configuration serves as a defined starting point for structure-activity relationship studies, while the two alkyne groups allow for parallel or sequential diversification to explore chemical space around the pyridine core. This compound can serve as a key intermediate for synthesizing libraries of CRTH2 receptor antagonists, FLAP inhibitors, or other pyridine-containing bioactive molecules. The use of pyridine-substituted butynols as intermediates in drug discovery is well-established in patent literature [4].

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